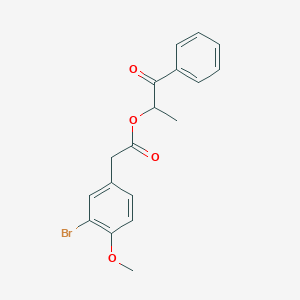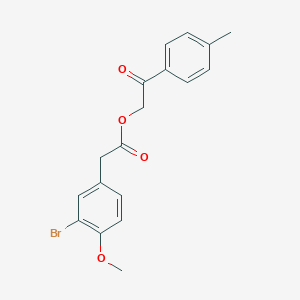
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate (DMTBS) is a sulfonate compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DMTBS has been used in various scientific applications, including as a reagent in organic synthesis, a fluorescent probe, and a photoreactive agent.
作用机制
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate acts as a sulfonating agent, which can modify proteins and other biomolecules by adding a sulfonate group. The sulfonate group can alter the charge and hydrophobicity of the molecule, which can affect its function and interaction with other molecules. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can also act as a photoreactive agent, which can crosslink proteins and create covalent bonds between them.
Biochemical and Physiological Effects:
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been shown to have minimal toxicity and does not have any known drug side effects. In vitro studies have shown that 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can modify proteins and other biomolecules, which can affect their function and interaction with other molecules. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has also been shown to have fluorescent properties, which can be used to study protein-ligand interactions and enzyme activity.
实验室实验的优点和局限性
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has several advantages for lab experiments, including its stability and ease of use. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate is also relatively inexpensive compared to other reagents and probes. However, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has some limitations, including its limited solubility in water and its potential to modify multiple sites on a protein, which can complicate data interpretation.
未来方向
There are several future directions for 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate research. One direction is to explore its potential as a photoreactive agent for studying protein-protein interactions and protein structure. Another direction is to investigate its potential as a fluorescent probe for studying enzyme activity and protein-ligand interactions. Additionally, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can be used as a protecting group for alcohols and amines, which can be explored in organic synthesis. Overall, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has potential for a wide range of scientific applications and warrants further research.
合成方法
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can be synthesized by reacting 2,4-dimethylphenol with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate as a white crystalline solid with a high purity.
科学研究应用
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been used in various scientific applications, including as a reagent in organic synthesis, a fluorescent probe, and a photoreactive agent. In organic synthesis, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been used as a protecting group for alcohols and amines due to its stability and ease of removal. As a fluorescent probe, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been used to study protein-ligand interactions and enzyme activity. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can also be used as a photoreactive agent to crosslink proteins and study protein-protein interactions.
属性
产品名称 |
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate |
|---|---|
分子式 |
C17H20O3S |
分子量 |
304.4 g/mol |
IUPAC 名称 |
(2,4-dimethylphenyl) 2,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C17H20O3S/c1-11-6-7-16(14(4)8-11)20-21(18,19)17-10-13(3)12(2)9-15(17)5/h6-10H,1-5H3 |
InChI 键 |
WERWKAVESLBABP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)


